7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(4-chloro-2-butynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo(221)heptane-2,3-dicarboximide, N-(4-chloro-2-butynyl)- is a complex organic compound featuring a bicyclic structure with an ether bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(4-chloro-2-butynyl)- typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans-and cis-cyclohexane-1,4-diol. The cis-cyclohexane-1,4-diol can be isomerized into the desired product through a series of chemical reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale catalytic processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(4-chloro-2-butynyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly with halogens and other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, Grignard reagents for addition reactions, and various oxidizing agents for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions can yield arylated derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(4-chloro-2-butynyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(4-chloro-2-butynyl)- involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid: Shares a similar bicyclic structure but differs in functional groups.
Cantharidin: Another bicyclic compound with an ether bridge, known for its biological activity.
Ifetroban: A synthetic thromboxane receptor antagonist featuring a similar bicyclic framework.
Uniqueness
What sets 7-Oxabicyclo(221)heptane-2,3-dicarboximide, N-(4-chloro-2-butynyl)- apart is its specific functional groups, which confer unique chemical reactivity and potential biological activity
Properties
CAS No. |
73806-10-7 |
---|---|
Molecular Formula |
C12H12ClNO3 |
Molecular Weight |
253.68 g/mol |
IUPAC Name |
2-(4-chlorobut-2-ynyl)-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C12H12ClNO3/c13-5-1-2-6-14-11(15)9-7-3-4-8(17-7)10(9)12(14)16/h7-10H,3-6H2 |
InChI Key |
QUUNVRWFOIXKNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)CC#CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.